REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:25]I.[CH3:27][C:28]1([CH3:36])[O:32][CH:31]([CH2:33][CH2:34]O)[CH2:30][O:29]1>C1COCC1.C(#N)C>[I:25][CH2:34][CH2:33][CH:31]1[CH2:30][O:29][C:28]([CH3:36])([CH3:27])[O:32]1 |f:4.5|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
THF acetonitrile
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C(C)#N
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)CCO)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring over 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled under an ice bath
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture over 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with 5% sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ICCC1OC(OC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:25]I.[CH3:27][C:28]1([CH3:36])[O:32][CH:31]([CH2:33][CH2:34]O)[CH2:30][O:29]1>C1COCC1.C(#N)C>[I:25][CH2:34][CH2:33][CH:31]1[CH2:30][O:29][C:28]([CH3:36])([CH3:27])[O:32]1 |f:4.5|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
THF acetonitrile
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C(C)#N
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)CCO)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring over 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled under an ice bath
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture over 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with 5% sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ICCC1OC(OC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:25]I.[CH3:27][C:28]1([CH3:36])[O:32][CH:31]([CH2:33][CH2:34]O)[CH2:30][O:29]1>C1COCC1.C(#N)C>[I:25][CH2:34][CH2:33][CH:31]1[CH2:30][O:29][C:28]([CH3:36])([CH3:27])[O:32]1 |f:4.5|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
THF acetonitrile
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C(C)#N
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)CCO)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring over 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled under an ice bath
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture over 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with 5% sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ICCC1OC(OC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |